5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[221]hept-2-ene is a complex organic compound with a unique structure that combines a bicyclic framework with a polyether chain
Preparation Methods
The synthesis of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene involves multiple steps. One common synthetic route starts with the preparation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, which is then reacted with a bicyclo[2.2.1]hept-2-ene derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethoxy groups, where nucleophiles such as amines or thiols can replace the chlorine atom
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with nucleic acids or proteins, modifying their structure and function. The polyether chain allows for interactions with various molecular targets, facilitating its use in drug delivery and genetic research .
Comparison with Similar Compounds
Similar compounds include:
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler molecule with similar reactivity but lacking the bicyclic framework.
Bicyclo[2.2.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups, leading to varied reactivity and applications.
Triethylene glycol derivatives: Compounds with similar polyether chains but different terminal groups, affecting their solubility and reactivity.
The uniqueness of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene lies in its combination of a bicyclic structure with a polyether chain, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
917775-35-0 |
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Molecular Formula |
C14H23ClO3 |
Molecular Weight |
274.78 g/mol |
IUPAC Name |
5-[2-[2-(2-chloroethoxy)ethoxy]ethoxymethyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H23ClO3/c15-3-4-16-5-6-17-7-8-18-11-14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2 |
InChI Key |
GPZFAODGASMGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COCCOCCOCCCl |
Origin of Product |
United States |
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